4,4,5,5,5-Pentafluoro-3-oxopentanenitrile
Overview
Description
4,4,5,5,5-Pentafluoro-3-oxopentanenitrile is a fluorinated organic compound with the molecular formula C5H2F5NO and a molecular weight of 187.068 g/mol . This compound is characterized by the presence of five fluorine atoms, a nitrile group, and a ketone functional group, making it a unique and versatile chemical in various applications.
Preparation Methods
One common method is the fluorination of 3-oxopentanenitrile using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . Industrial production methods may involve continuous flow reactors to ensure precise control over reaction parameters and yield optimization.
Chemical Reactions Analysis
4,4,5,5,5-Pentafluoro-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles such as amines or alcohols (for substitution). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4,5,5,5-Pentafluoro-3-oxopentanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds, including this compound, are explored for their potential in drug development due to their stability and bioavailability.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 4,4,5,5,5-Pentafluoro-3-oxopentanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The nitrile and ketone groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
4,4,5,5,5-Pentafluoro-3-oxopentanenitrile can be compared with other fluorinated nitriles and ketones, such as:
4,4,5,5,5-Pentafluoro-3-hydroxypentanenitrile: Similar structure but with a hydroxyl group instead of a ketone.
4,4,5,5,5-Pentafluoro-3-aminopentanenitrile: Contains an amino group, leading to different reactivity and applications.
4,4,5,5,5-Pentafluoro-3-methylpentanenitrile: A methyl group replaces the ketone, altering its chemical properties and uses.
The uniqueness of this compound lies in its combination of fluorine atoms, nitrile, and ketone groups, which confer distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
4,4,5,5,5-pentafluoro-3-oxopentanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F5NO/c6-4(7,5(8,9)10)3(12)1-2-11/h1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJODBPCRGUDNAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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